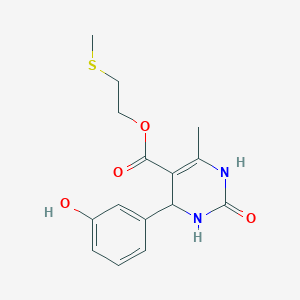![molecular formula C19H23NOS3 B11649631 4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound has the following IUPAC name: 4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione .
- Its molecular formula is C₁₈H₂₀N₂OS₂ .
- The compound belongs to the class of dithioloquinoline derivatives .
- It is a yellow crystalline solid .
- The structure consists of a quinoline ring fused with a dithioloquinoline ring system.
- Notably, this compound contains a thione group (–S–) , which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions starting from appropriate precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. For example, cyclization reactions may involve heating the appropriate precursors in the presence of Lewis acids or other catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions. For example, oxidation may yield sulfoxide or sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and applications in materials science.
Biology: Investigations focus on its potential as a bioactive compound, including antimicrobial or antioxidant properties.
Medicine: Researchers explore its pharmacological effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in organic electronics or as a building block for novel materials.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific biological target.
- For example, if it exhibits anticancer activity, it might interact with cellular pathways involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Highlight the compound’s distinct features compared to these similar compounds.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Propiedades
Fórmula molecular |
C19H23NOS3 |
|---|---|
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C19H23NOS3/c1-7-10(2)17(21)20-14-9-12(4)11(3)8-13(14)15-16(19(20,5)6)23-24-18(15)22/h8-10H,7H2,1-6H3 |
Clave InChI |
FOIJLLCNPFCYAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11649549.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649561.png)
![2-[4-(benzyloxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649565.png)
![(5Z)-3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649575.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11649583.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11649584.png)

![Dimethyl 3-methyl-5-({2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11649591.png)
![Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11649593.png)


![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649604.png)
![(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649620.png)
